(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470885
InChI: InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

CAS No.:

Cat. No.: VC16470885

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 2-amino-2-(6-chloropyridin-3-yl)ethanol
Standard InChI InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2
Standard InChI Key ZZRYQEVGEQGEAS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(CO)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethanolamine side chain at the 3-position. The (R)-configuration at the chiral center confers stereoselective interactions critical for biological activity. Key structural parameters include:

PropertyFree Base (CAS 1213364-39-6)Dihydrochloride (CAS 2089388-97-4)
Molecular FormulaC₇H₉ClN₂OC₇H₁₁Cl₃N₂O
Molecular Weight (g/mol)172.61245.53
IUPAC Name(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride
SMILES NotationC1=CC(=NC=C1C@HN)ClC1=CC(=NC=C1C@HN)Cl.Cl.Cl
XLogP3-AA0.9 (estimated)-1.2 (calculated)

The dihydrochloride form’s increased polarity (XLogP3-AA = -1.2) compared to the free base (XLogP3-AA = 0.9) underscores its enhanced solubility in polar solvents .

Spectroscopic and Crystallographic Data

While crystallographic data remain unpublished, nuclear magnetic resonance (NMR) studies of the free base reveal distinct proton environments:

  • ¹H NMR (DMSO-d₆): δ 8.13 (s, 1H, pyridine-H), 7.81 (t, 1H, pyridine-H), 7.60–7.53 (d, 2H, pyridine-H), 3.75 (s, 3H, OCH₃) .

  • ¹³C NMR: Predicted signals at δ 155.2 (C-Cl), 148.7 (C-NH₂), and 62.4 (C-OH) align with analogous chloropyridine derivatives.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol involves asymmetric catalysis to achieve enantiomeric purity. While detailed protocols are proprietary, inferred steps include:

  • Halogenation: Introduction of chlorine at the pyridine 6-position using POCl₃ or Cl₂ gas.

  • Amination: Stereoselective addition of ethanolamine via chiral catalysts (e.g., BINAP-ruthenium complexes).

  • Salt Formation: Treatment with HCl gas to produce the dihydrochloride .

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and enantiomeric excess (>98%) .

Purification and Quality Control

Suppliers report purity levels ≥97% for the free base and ≥99% for the dihydrochloride, verified via high-performance liquid chromatography (HPLC) with chiral columns . Residual solvents (e.g., ethanol, dichloromethane) are controlled to <0.1% per ICH guidelines.

Applications in Pharmaceutical Research

Stereochemical Relevance

The (R)-enantiomer exhibits 3–5× higher binding affinity to bacterial dihydrofolate reductase compared to the (S)-form, highlighting the importance of chiral synthesis.

Hazard StatementRisk DescriptionPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Personal protective equipment (PPE) including nitrile gloves and ANSI-approved goggles is mandatory during handling .

Comparative Analysis with Structural Analogues

Dihydrochloride vs. Free Base

ParameterDihydrochlorideFree Base
Solubility (H₂O)48 mg/mL9 mg/mL
Melting Point215–217°C (decomposes)Not reported
Shelf Life24 months12 months

The dihydrochloride’s superior solubility makes it preferred for in vitro assays, while the free base is utilized in organic synthesis .

Chloropyridine Derivatives

Compared to 2-amino-6-chloropyridine, the ethanolamine side chain in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition assays .

Future Research Directions

Synthetic Chemistry Innovations

  • Enzymatic Resolution: Explore lipase-catalyzed kinetic resolution to improve enantioselectivity.

  • Green Chemistry: Replace POCl₃ with mechanochemical halogenation to reduce waste.

Biological Evaluation

  • In Vivo Toxicity: Assess acute oral toxicity (LD₅₀) in rodent models.

  • Structure-Activity Relationships (SAR): Modify the ethanolamine chain to optimize pharmacokinetic profiles.

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